![molecular formula C24H36O3 B12277419 10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)
10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure It is part of the cyclopenta[a]phenanthrene family, which is known for its significant biological activities
Méthodes De Préparation
The synthesis of 10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the oxan-2-yloxy group at the 17th position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and synthetic methodologies. In biology, it is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of hormone-related disorders. Additionally, this compound has industrial applications, such as in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. It is known to bind to androgen receptors, which are involved in the regulation of various physiological processes. This binding can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved in these effects are complex and may include multiple signaling cascades .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one stands out due to its unique structure and specific biological activities. Similar compounds include 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one and (8R,9S,10R,13S,14S,17S)-2,2,17-trihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one. These compounds share a similar core structure but differ in their functional groups and specific biological activities .
Propriétés
Formule moléculaire |
C24H36O3 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
10,13-dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H36O3/c1-23-12-10-17(25)15-16(23)6-7-18-19-8-9-21(24(19,2)13-11-20(18)23)27-22-5-3-4-14-26-22/h10,12,16,18-22H,3-9,11,13-15H2,1-2H3 |
Clé InChI |
CBSPIOZBUHOZGT-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(C=CC(=O)C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



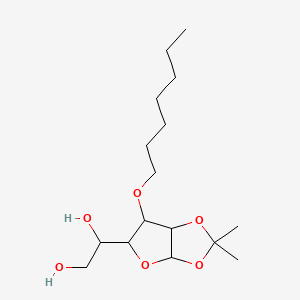
![tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B12277348.png)
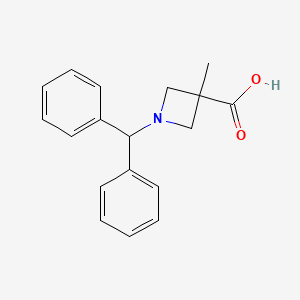
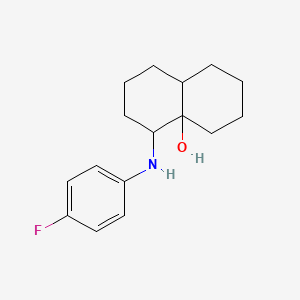
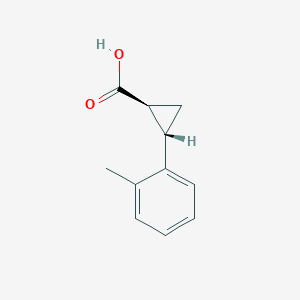
![4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)

![5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12277388.png)
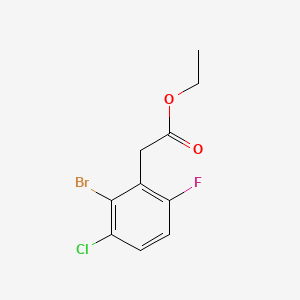
![2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12277400.png)
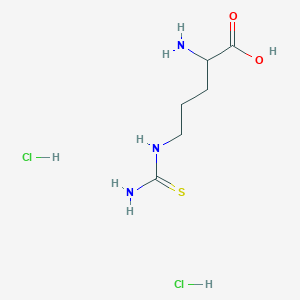
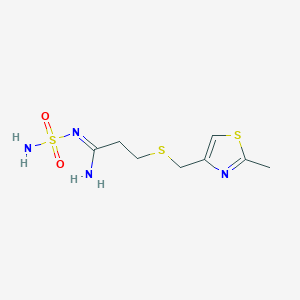
![5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12277414.png)
